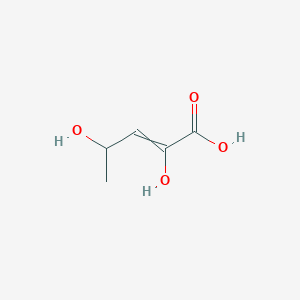

2,4-Dihydroxypent-2-enoic acid

CAS No.: 61501-54-0

Cat. No.: VC19520317

Molecular Formula: C5H8O4

Molecular Weight: 132.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61501-54-0 |

|---|---|

| Molecular Formula | C5H8O4 |

| Molecular Weight | 132.11 g/mol |

| IUPAC Name | 2,4-dihydroxypent-2-enoic acid |

| Standard InChI | InChI=1S/C5H8O4/c1-3(6)2-4(7)5(8)9/h2-3,6-7H,1H3,(H,8,9) |

| Standard InChI Key | WGHYUNJQQDIHSV-UHFFFAOYSA-N |

| Canonical SMILES | CC(C=C(C(=O)O)O)O |

Introduction

Structural and Chemical Properties

Molecular Configuration and Isomerism

2,4-Dihydroxypent-2-enoic acid adopts a (2Z) configuration, where the hydroxyl groups at C2 and C4 are positioned cis to the double bond (C2=C3). This spatial arrangement influences its reactivity and stability. The compound’s SMILES notation, CC(/C=C(/C(=O)O)[O-])O, reflects its stereochemistry and functional groups .

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₅H₈O₄ | |

| Molecular Weight | 131.11 g/mol | |

| Conjugate Base Formula | C₅H₇O₄⁻ | |

| SMILES | CC(/C=C(/C(=O)O)[O-])O | |

| InChIKey | WGHYUNJQQDIHSV-RQOWECAXSA-M |

Solubility and Stability

While explicit solubility data for 2,4-dihydroxypent-2-enoic acid is unavailable, structural analogs (e.g., 2-hydroxypent-4-enoic acid) exhibit solubility in polar solvents like water, ethanol, and ether . The compound’s stability is influenced by pH, with the conjugate base dominating in alkaline environments.

Synthesis and Reactivity Pathways

Synthetic Strategies

-

Enzymatic Oxidation: Microbial enzymes may oxidize unsaturated precursors to introduce hydroxyl groups .

-

Chemical Functionalization: Starting from 4-hydroxypent-2-enoic acid, additional hydroxylation at C2 could be achieved through controlled oxidation or hydroxylation reactions .

Key Reactions

The compound’s α,β-unsaturated carboxylic acid moiety enables participation in Michael additions, a reaction observed in related lactones . For example:

-

Nucleophilic Attack: Amines or thiols may add to the β-carbon, forming stable adducts.

-

Lactone Formation: Under acidic conditions, intramolecular esterification could yield γ- or δ-lactones, though this is speculative for 2,4-dihydroxypent-2-enoic acid.

Table 1: Comparative Reactivity of Related Compounds

Biological and Functional Roles

Applications in Materials Science

The compound’s unsaturated structure and hydroxyl groups could enable:

-

Polymer Crosslinking: Esterification or amidation with diols/diamines.

-

Catalytic Supports: Functionalization of mesoporous materials for asymmetric catalysis.

Analytical Characterization

Spectral Data

Key characterization techniques include:

| Method | Expected Observations | Source |

|---|---|---|

| ¹H NMR | Peaks for OCH (δ 4.5–5.5 ppm), CH₂ (δ 2.0–2.5 ppm) | |

| IR Spectroscopy | ν(OH) ~3200 cm⁻¹, ν(C=O) ~1700 cm⁻¹ | |

| GC-MS | Fragments at m/z 43 (CH₃C⁺), 99 (C₅H₇O₂⁺) |

Computational Properties

PubChem data highlights:

| Property | Value |

|---|---|

| XLogP3-AA (logP) | 0.3 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 2 |

Research Gaps and Future Directions

Unexplored Avenues

-

Biological Activity: Systematic evaluation of antimicrobial or anticancer properties.

-

Catalytic Applications: Use as a chiral ligand or enzyme inhibitor.

-

Environmental Fate: Degradation pathways in aqueous systems.

Comparative Analysis of Analogues

| Compound | Key Differentiation |

|---|---|

| (E)-4-Hydroxypent-2-enoic acid | Trans configuration, fewer H-bond donors |

| 2-Hydroxypropanoic acid | Shorter chain, metabolic precursor |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume